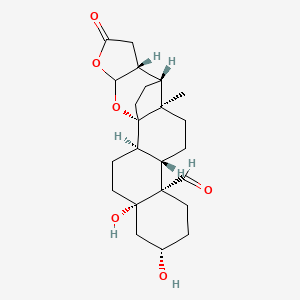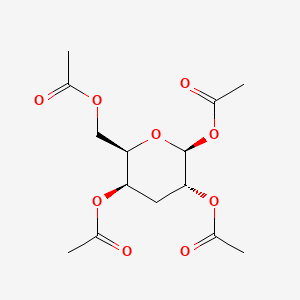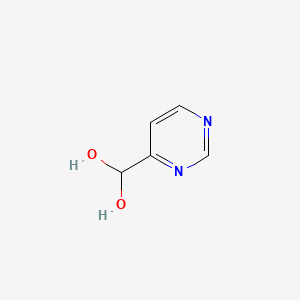![molecular formula C8H8N2O2 B578972 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol CAS No. 19385-59-2](/img/structure/B578972.png)
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 g/mol . The IUPAC name for this compound is 3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one .
Molecular Structure Analysis
The InChI code for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is 1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11) . The Canonical SMILES for this compound is CC1=CC(=O)C2=C(N1)ON=C2C . These codes provide a textual representation of the molecular structure.Physical And Chemical Properties Analysis
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a powder with a melting point of 255-258°C . It has a topological polar surface area of 55.1 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Antifungal Activity
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol: and its derivatives have shown promising antifungal properties. Researchers have synthesized N1-alkyl, N1-acyl, and N1-sulfonyl derivatives of this compound, exploring their efficacy against various fungal pathogens. These derivatives could potentially serve as novel antimycotics for treating cutaneous and invasive fungal infections .
Biological Activity Modulation
Researchers investigate the impact of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol on biological systems. Its effects on enzymes, receptors, or cellular pathways are studied. Understanding its interactions with biomolecules can guide drug design or provide insights into cellular processes.
Safety And Hazards
Propiedades
IUPAC Name |
3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRLAZKRKFPZLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)ON=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
![ACETYLCHOLINE IODIDE, [ACETYL-1-14C]](/img/no-structure.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)


![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)





